molecular formula C6H10O6 B014179 2-Keto-D-glucose CAS No. 1854-25-7

2-Keto-D-glucose

Cat. No.: B014179
CAS No.: 1854-25-7
M. Wt: 178.14 g/mol
InChI Key: DCNMIDLYWOTSGK-HSUXUTPPSA-N
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Description

. It is a key intermediate in various biochemical pathways and has significant importance in both biological and industrial contexts.

Biochemical Analysis

Biochemical Properties

2-Keto-D-glucose is involved in several biochemical reactions. It is a substrate for hexokinase enzymes, which phosphorylate hexoses to form hexose phosphates . This compound also interacts with pyrroloquinoline quinone-dependent this compound dehydrogenase, which oxidizes this compound to 2-keto-D-gluconic acid . Additionally, this compound is a key intermediate in the secondary metabolic pathway leading to the antibiotic β-pyrone cortalcerone, which offers protection to fungi against bacteria .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by acting as a reactive carbonyl species, which can modify proteins and nucleic acids. This modification can lead to changes in gene expression and cellular metabolism . The compound’s role in the Maillard reaction also implicates it in the formation of AGEs, which can impact cell function and contribute to aging and disease processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form Schiff bases with amino groups in proteins, leading to the formation of AGEs . This compound also acts as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it inhibits certain glycolytic enzymes, thereby affecting glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade into other reactive carbonyl species . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to the accumulation of AGEs, which can affect cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as a signaling molecule, modulating cellular processes without causing significant toxicity . At high doses, this compound can induce oxidative stress and cytotoxicity, leading to adverse effects on cellular function and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the conversion of D-glucose to D-fructose and plays a role in the Maillard reaction . The compound interacts with enzymes such as hexokinase and this compound dehydrogenase, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity . The compound’s distribution is also affected by its reactivity, as it can form adducts with cellular macromolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles. These modifications can affect the compound’s reactivity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Arabino-hexos-2-ulose can be synthesized through the oxidation of D-glucose using specific oxidizing agents. One common method involves the use of bromine water or nitric acid under controlled conditions to achieve the desired oxidation . The reaction typically requires careful monitoring of temperature and pH to ensure the selective formation of D-Arabino-hexos-2-ulose.

Industrial Production Methods

In industrial settings, D-Arabino-hexos-2-ulose is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert glucose into D-Arabino-hexos-2-ulose through enzymatic pathways . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

D-Arabino-hexos-2-ulose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Arabino-hexos-2-ulose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Arabino-hexos-2-ulose is unique due to its specific structure and reactivity, which make it a valuable intermediate in various biochemical and industrial processes. Its ability to undergo multiple types of chemical reactions and its role in metabolic pathways distinguish it from other similar compounds .

Properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMIDLYWOTSGK-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171773
Record name 2-Ketoglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1854-25-7, 26345-59-5
Record name D-Glucosone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1854-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name arabino-Hexos-2-ulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26345-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ketoglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ketoglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Arabino-hexos-2-ulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Keto-D-glucose
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2-Keto-D-glucose
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Reactant of Route 6
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